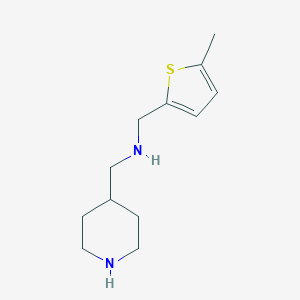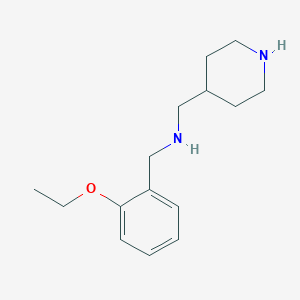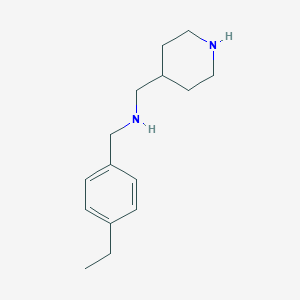![molecular formula C18H21N3O5S2 B499932 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves multiple steps, typically starting with the preparation of the benzoylpiperazine intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final step involves the sulfonylation of the phenyl group to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoylpiperazine group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The benzoylpiperazine group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A commonly used antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Employed in the treatment of toxoplasmosis.
What sets this compound apart is its unique combination of a benzoylpiperazine group and a sulfonylphenyl group, which may confer distinct biological activities and chemical properties .
属性
分子式 |
C18H21N3O5S2 |
|---|---|
分子量 |
423.5g/mol |
IUPAC 名称 |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]methanesulfonamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-27(23,24)19-16-8-5-9-17(14-16)28(25,26)21-12-10-20(11-13-21)18(22)15-6-3-2-4-7-15/h2-9,14,19H,10-13H2,1H3 |
InChI 键 |
NJVIQACHQOYGBI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)


![1-[3-(benzyloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499855.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499856.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499857.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)

![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)
![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)
![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)
